5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one
Description
IUPAC Name: 5-Bromo-1,1a,3,7b-tetrahydrocyclopropa[c]quinolin-2-one Molecular Formula: C₁₀H₈BrNO Molecular Weight: 238.08 g/mol CAS Number: Not explicitly provided in evidence, but structurally related compounds (e.g., 7-bromo isomer: CAS 1404431-47-5) are documented .
This compound features a quinoline core fused with a strained cyclopropane ring and a bromine atom at position 5. The cyclopropane ring introduces significant steric and electronic effects, influencing both chemical reactivity and biological interactions. The bromine substituent enhances electrophilic reactivity and modulates bioactivity, making it a candidate for pharmaceutical and material science applications .
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
5-bromo-1,1a,3,7b-tetrahydrocyclopropa[c]quinolin-2-one |
InChI |
InChI=1S/C10H8BrNO/c11-5-1-2-6-7-4-8(7)10(13)12-9(6)3-5/h1-3,7-8H,4H2,(H,12,13) |
InChI Key |
UYYZGJHRYMIIPN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C(=O)NC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of brominated quinoline derivatives and cyclopropane intermediates, followed by cyclization under acidic or basic conditions . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures under specific conditions.
Scientific Research Applications
5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Key Observations :
- Bromine Position: The 5-bromo derivative is less studied than its 7-bromo isomer, which exhibits notable anticancer activity (e.g., log(10)GI₅₀ = -6.40 against BT-549 breast cancer cells) .
- Substituent Effects : Methyl or methoxybenzyl groups enhance lipophilicity, improving enzyme binding (e.g., carbonic anhydrase inhibition Kᵢ = 16.1–510 nM for methyl derivatives) .
- Synthetic Challenges : Bromination regioselectivity and cyclopropane ring strain require precise reaction control (e.g., NaH/DMF for cyclopropanation) .
Table 2: Anticancer and Antimicrobial Activities of Quinolin-2(1H)-one Derivatives
Key Observations :
- Bromine vs. Hydroxy Groups : Bromine at C5/C7 improves cytotoxicity, while hydroxy groups (e.g., 4-hydroxy derivatives) enhance selectivity via hydrogen bonding .
- Halogen Synergy : Compounds with bromine and chlorine (e.g., 6-bromo-4-chlorophenyl derivative) show superior kinase inhibition (IC₅₀ = 0.96 µM for EGFR-TK) .
Reactivity and Stability
Table 3: Chemical Reactivity and Stability
| Compound Name | Cyclopropane Ring Stability | Bromine Reactivity | Stability Under Storage | Reference |
|---|---|---|---|---|
| 5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one | High (resists hydrolysis) | Electrophilic substitution (Suzuki coupling) | Sensitive to light; store at -20°C in amber vials | |
| 7-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one | Moderate (ring-opening under strong acids) | Nucleophilic substitution (amines, thiols) | Decomposes via debromination; monitor via HPLC | |
| 4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one | High (methyl reduces strain) | N-Alkylation (e.g., propargyl bromide) | Stable under inert gas; no decomposition reported |
Key Observations :
- Strain vs. Stability : Methyl substituents reduce cyclopropane ring strain, enhancing thermal stability .
- Bromine Reactivity : Bromine at C5/C7 facilitates cross-coupling (e.g., Suzuki-Miyaura) but requires protection of the lactam carbonyl to prevent catalyst poisoning .
Biological Activity
5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may influence its pharmacological properties, particularly in the realms of anticancer and antimicrobial activities.
Structural Characteristics
The molecular formula of 5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one is , with a molecular weight of approximately 226.07 g/mol. The presence of a bromine atom at the 5-position and the cyclopropane moiety contribute to its reactivity and biological profile.
Biological Activity Overview
Research indicates that compounds similar to 5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines.
- Antimicrobial Properties : The compound has also been evaluated for its potential as an antimicrobial agent.
Anticancer Activity
A study evaluating the cytotoxicity of various derivatives, including 5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one, demonstrated significant effects on different cancer cell lines. Notably, it showed marked cytotoxicity against breast cancer cell lines (BT-549) with a log(10)GI(50) value of -6.40, indicating potent activity against this type of cancer .
Antimicrobial Activity
The compound's antimicrobial activity was assessed through various assays. Compounds with similar structures have been reported to exhibit inhibition against a range of bacterial strains. The specific mechanisms by which 5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one exerts its antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Comparative Analysis with Similar Compounds
The following table compares 5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one with other structurally related compounds:
| Compound Name | CAS Number | Structural Features | Biological Activity |
|---|---|---|---|
| 5-Bromo-3,4-dihydroquinolin-2(1H)-one | 880094-83-7 | Bromine at position 5 | Antimicrobial |
| 6-Bromo-3,4-dihydroquinolin-2(1H)-one | 3279-90-1 | Bromine at position 6 | Anticancer |
| 7-Bromo-3,4-dihydroquinolin-2(1H)-one | 14548-51-7 | Bromine at position 7 | Antimicrobial |
| N-(4-Bromophenyl)-3-phenylpropanamide | 316146-27-7 | Aromatic amide structure | Enzyme inhibition |
This comparison highlights the unique positioning of the bromine atom in 5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one, which may confer distinct biological properties compared to its analogs.
The mechanism by which 5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one exerts its biological effects is believed to involve interactions with specific molecular targets within cells. The electrophilic nature of the bromine atom allows it to participate in nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids. This interaction can lead to modulation of cellular pathways associated with growth and apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
